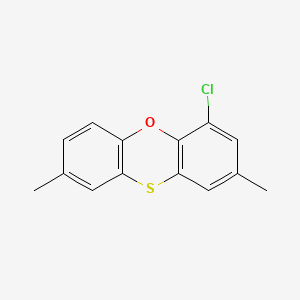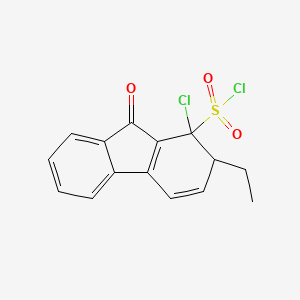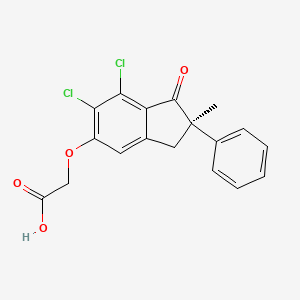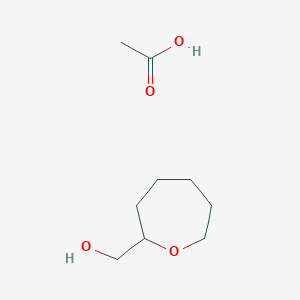
Phenoxathiin, 4-chloro-2,8-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxathiin, 4-chloro-2,8-dimethyl- is a heterocyclic compound with the molecular formula C14H11ClOS. It is a derivative of phenoxathiin, which is known for its applications in the production of polyamides and polyimides . The compound is characterized by the presence of chlorine and two methyl groups at the 4, 2, and 8 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenoxathiin, 4-chloro-2,8-dimethyl- can be achieved through various methods. One common approach involves the chlorination of 2,8-dimethylphenoxathiin. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions: Phenoxathiin, 4-chloro-2,8-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenoxathiin derivatives.
Substitution: Phenoxathiin derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Phenoxathiin, 4-chloro-2,8-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of high-performance polymers and materials due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of Phenoxathiin, 4-chloro-2,8-dimethyl- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Phenoxathiin, 4-chloro-2,8-dimethyl- can be compared with other phenoxathiin derivatives:
Phenoxathiin: The parent compound without the chlorine and methyl substitutions.
Phenoxathiin, 2,8-dimethyl-: Similar to the compound but lacks the chlorine atom.
Phenoxathiin, 4-chloro-: Contains the chlorine atom but lacks the methyl groups.
Uniqueness: The presence of both chlorine and methyl groups in Phenoxathiin, 4-chloro-2,8-dimethyl- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that are distinct from its analogs.
Propiedades
Número CAS |
56348-80-2 |
|---|---|
Fórmula molecular |
C14H11ClOS |
Peso molecular |
262.8 g/mol |
Nombre IUPAC |
4-chloro-2,8-dimethylphenoxathiine |
InChI |
InChI=1S/C14H11ClOS/c1-8-3-4-11-12(6-8)17-13-7-9(2)5-10(15)14(13)16-11/h3-7H,1-2H3 |
Clave InChI |
SVHMJFVXYGSAFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=C(S2)C=C(C=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)



![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)




![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
![3-{2-[(Acetyloxy)imino]propyl}-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B14640756.png)

![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
